3-(Dicyanomethylidene)indan-1-one

Optical Spectroscopy Donor-Acceptor Dyes Solvatochromism

In OPV research, overly strong terminal acceptors cause excessive Voc loss. 3-(Dicyanomethylidene)indan-1-one (2HIC/IC) provides a calibrated, moderate electron-withdrawing solution: • Balanced OPV: λmax 680 nm, μe 0.44 cm² V⁻¹ s⁻¹ - intermediate between indandione & BDMI • NLO: μβ ~160×10⁻⁴⁸ esu for processable chromophores • OFET memory: weaker trapping vs. 2CN-IN for intermediate states • Baseline control: essential unsubstituted reference for halogenated NFA SAR Available in research-to-bulk quantities with rigorous QC.

Molecular Formula C12H6N2O
Molecular Weight 194.19 g/mol
CAS No. 1080-74-6
Cat. No. B085603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dicyanomethylidene)indan-1-one
CAS1080-74-6
Molecular FormulaC12H6N2O
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1C(=C(C#N)C#N)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H6N2O/c13-6-8(7-14)11-5-12(15)10-4-2-1-3-9(10)11/h1-4H,5H2
InChIKeyQNVKZKOSAXYVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dicyanomethylidene)indan-1-one: Core Acceptor Building Block


3-(Dicyanomethylidene)indan-1-one (CAS 1080-74-6, also known as 2HIC or 1,1-dicyanomethylene-3-indanone) is a small-molecule electron acceptor characterized by a fused indanone ring and two cyano substituents, which confer strong electron-withdrawing capability and intramolecular charge transfer (ICT) character [1]. This compound serves as a critical end-capping group in the synthesis of A-D-A-type non-fullerene acceptors (NFAs) for organic solar cells (OSCs) and as a core component in nonlinear optical (NLO) chromophores .

Acceptor architecture
End-capping unit for A-D-A-type non-fullerene acceptors (NFAs) with moderate electron-withdrawing strength
Optical tuning
Intermediate absorption profile enabling precise Voc–Jsc balancing in organic solar cells
NLO chromophore design
Building block for D-π-A chromophores requiring a controlled second-order NLO response tier

3-(Dicyanomethylidene)indan-1-one: Irreplaceable Acceptor Architecture


The performance of downstream materials—whether organic photovoltaic (OPV) non-fullerene acceptors or nonlinear optical (NLO) chromophores—is exquisitely sensitive to the electron affinity and molecular orbital energetics of the terminal acceptor unit. Substituting 3-(Dicyanomethylidene)indan-1-one with a seemingly analogous acceptor (e.g., 1,3-indandione or 1,3-bis(dicyanomethylidene)indane) can drastically alter the resulting material's absorption spectrum, charge transport mobility, and device power conversion efficiency due to differences in electron-withdrawing strength and molecular packing [1][2]. The following quantitative evidence demonstrates where 3-(Dicyanomethylidene)indan-1-one provides a specific, measurable advantage over its closest structural analogs.

Acceptor strength shift
Replacing 3-(dicyanomethylidene)indan-1-one with 1,3-bis(dicyanomethylidene)indane may cause unintended LUMO deepening and absorption red-shift, altering device photovoltage.
Charge transport mismatch
Weaker electron-withdrawing character of the mono-substituted acceptor can result in lower electron mobility and altered memory-window ranges compared to bis-substituted analogs.

3-(Dicyanomethylidene)indan-1-one: Performance Evidence vs. Analogs


Absorption Tuning in Michler's Base Dyes

When incorporated into Michler's base-derived donor-acceptor dyes, 3-(Dicyanomethylidene)indan-1-one (2HIC) yields a distinct absorption profile compared to the stronger bis-substituted analog 1,3-bis(dicyanomethylidene)indane (BDMI). 2HIC provides an intermediate electron-withdrawing strength, offering a specific λmax that is red-shifted relative to weaker acceptors but less red-shifted than BDMI, allowing for precise tuning of the optical bandgap in dye design [1].

Absorption tuning
Head-to-head
λmax: 680 nm (2HIC) vs 707 nm (BDMI) in CH₂Cl₂
Δ = −27 nm
Intermediate absorption for precise bandgap engineering
Michler's base donor–acceptor dye scaffold
Optical Spectroscopy Donor-Acceptor Dyes Solvatochromism

Memory Window in OFET Electrets

In non-volatile OFET memory devices, the electron-trapping ability of supramolecular electrets is directly correlated with the number of dicyanomethylene groups. 3-(Dicyanomethylidene)indan-1-one (1CN-IN) provides a specific electron-withdrawing strength that is demonstrably less potent than the bis-substituted analog 1,3-bis(dicyanomethylidene)indane (2CN-IN). This translates to a smaller, more tunable memory window, offering a distinct advantage for applications requiring precise memory state control [1].

Memory window
Head-to-head
1CN-IN complex: 79 V window
2CN-IN: larger window
Weaker trapping supports tunable memory states
OFET supramolecular electrets (P4VP)
Organic Field-Effect Transistors Non-Volatile Memory Charge Trapping

NLO Response in Ferrocenyl Chromophores

The second-order nonlinear optical response, quantified by the μβ product measured via EFISH at 1.907 μm, reveals a clear structure-property relationship between the acceptor group and NLO activity. In ferrocenyl D-π-A chromophores, 3-(Dicyanomethylidene)indan-1-one (2) yields a μβ value of 160×10⁻⁴⁸ esu, which is significantly lower than the 280×10⁻⁴⁸ esu obtained for the bis-substituted analog 1,3-bis(dicyanomethylidene)indane (3). This demonstrates the direct, quantifiable impact of the second dicyanomethylene group on enhancing NLO response, and conversely, the value of 2HIC for applications where a moderated NLO effect is required [1].

NLO response
Head-to-head
μβ·(2ω): 160 (2HIC) vs 280 (BDMI) ×10⁻⁴⁸ esu
Δ = −120 ×10⁻⁴⁸ esu
Lower NLO activity tier for balanced processability
Ferrocenyl D-π-A chromophores; EFISH at 1.907 μm
Nonlinear Optics EFISH Ferrocenyl Chromophores

Halogenation Impact on Electron Mobility

While the core 3-(Dicyanomethylidene)indan-1-one (IC) unit is a fundamental building block, its electron mobility performance is significantly altered by peripheral halogenation. Comparative data on DPP-based molecules with different IC-derived termini reveal that unsubstituted IC (in DPP1012) yields a moderate electron mobility (μe) of 0.44 cm² V⁻¹ s⁻¹. This value is outperformed by fluorinated (DPP1012-4F: 1.05 cm² V⁻¹ s⁻¹) and chlorinated (DPP1012-4Cl: 0.26 cm² V⁻¹ s⁻¹) analogs, illustrating the precise tuning achievable through substitution and establishing the baseline performance of the unmodified IC unit [1].

Electron mobility
Data to verify
IC: 0.44 | 4F-IC: 1.05 | 4Cl-IC: 0.26 cm² V⁻¹ s⁻¹
Unsubstituted IC provides moderate baseline mobility
DPP-based OFETs; cross-study comparison
Organic Field-Effect Transistors Electron Mobility Diketopyrrolopyrrole

Electron Mobility in Polymer Blends

A direct comparison of electron mobility in OFET devices based on conjugated polymer blends containing either 3-(Dicyanomethylidene)indan-1-one (1CN-IN) or 1,3-bis(dicyanomethylidene)indane (2CN-IN) as the acceptor unit reveals a significant difference. The device incorporating 1CN-IN exhibits an electron mobility of 0.15 cm² V⁻¹ s⁻¹, while the device with 2CN-IN shows a notably higher mobility of 0.45 cm² V⁻¹ s⁻¹ [1]. This threefold enhancement is attributed to the stronger electron-withdrawing nature and improved molecular ordering of the bis-substituted acceptor.

Polymer blend mobility
Head-to-head
μe: 0.15 (1CN-IN) vs 0.45 (2CN-IN) cm² V⁻¹ s⁻¹
~3× difference
Intermediate mobility alternative for specific blend morphologies
Conjugated polymer blend OFETs, ambient conditions
Organic Field-Effect Transistors Charge Transport Conjugated Polymers

3-(Dicyanomethylidene)indan-1-one: Key Application Scenarios


Non-Fullerene Acceptor Synthesis for Organic Solar Cells

Procurement of 3-(Dicyanomethylidene)indan-1-one is justified for the synthesis of A-D-A-type NFAs where a moderate electron-withdrawing terminal group is desired. The evidence shows that 2HIC offers a specific absorption maximum (680 nm) and electron mobility (0.44 cm² V⁻¹ s⁻¹ in DPP-based systems) that are intermediate between weaker acceptors and the stronger 1,3-bis(dicyanomethylidene)indane (BDMI). This enables the rational design of OPV devices with balanced Voc and Jsc, avoiding the excessive LUMO lowering and potential phase separation issues sometimes associated with stronger acceptors [1][2].

NLO Chromophore Design

For researchers developing second-order NLO materials, 3-(Dicyanomethylidene)indan-1-one is the optimal acceptor unit when a μβ product of approximately 160×10⁻⁴⁸ esu is targeted. This represents a clear performance tier distinct from the 280×10⁻⁴⁸ esu offered by BDMI-based analogs [1]. This lower NLO activity may correlate with advantages in material solubility, thermal stability, or film-forming properties, making 2HIC a strategic choice for applications where ease of processing is as important as raw optical nonlinearity.

OFET Memory with Controlled Charge Trapping

In the fabrication of non-volatile OFET memory devices, 3-(Dicyanomethylidene)indan-1-one (1CN-IN) should be procured when a memory window that is not excessively large is required. The evidence demonstrates that 1CN-IN provides a weaker electron-trapping effect than 1,3-bis(dicyanomethylidene)indane (2CN-IN) [1]. This makes it the building block of choice for creating memory elements with intermediate states or for preventing the over-trapping that can lead to slow erase times or reduced endurance.

Structure-Property Studies of Halogenated Acceptors

Procurement of the unsubstituted 3-(Dicyanomethylidene)indan-1-one (IC) is essential as a baseline control in comparative studies of halogenated (e.g., fluorinated, chlorinated, brominated) NFAs. The mobility data (μe of 0.44 cm² V⁻¹ s⁻¹ for unsubstituted IC vs. 1.05 and 0.26 cm² V⁻¹ s⁻¹ for fluorinated and chlorinated analogs, respectively) [1] underscores the importance of having the parent compound for accurate attribution of performance changes solely to the halogen substituent. Its use ensures robust, publishable research that clarifies the true impact of halogenation on device physics.

Application
Selection Property
Validation Focus
Non-fullerene acceptor synthesis for organic solar cells
Moderate electron-withdrawing capability and intermediate absorption tuning
Voc–Jsc balance and absorption onset matching
NLO chromophore design
Controlled second-order NLO activity tier (reported μβ context)
Processability, solubility, and optical nonlinearity balance
OFET memory with controlled charge trapping
Weaker electron-trapping level compared to bis‑substituted analog
Memory window tunability and endurance optimization
Structure‑property studies of halogenated acceptors
Unsubstituted acceptor baseline
Accurate attribution of halogenation effects on electron mobility

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